Ethyl 1-ethyl-6-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ETHYL 1-ETHYL-6-({[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring fused with various functional groups, including a furan ring and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-ETHYL-6-({[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl chloroformate, furan-2-carbaldehyde, and thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-ETHYL-6-({[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for nucleophilic substitution .
Major Products
The major products formed from these reactions include furanones, amines, and substituted pyrimidines, which can be further utilized in various chemical syntheses .
Scientific Research Applications
ETHYL 1-ETHYL-6-({[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of ETHYL 1-ETHYL-6-({[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE
- **Ethyl 2-({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
ETHYL 1-ETHYL-6-({[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is unique due to its combination of a pyrimidine ring with furan and oxadiazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H22N4O5S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
ethyl 3-ethyl-4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H22N4O5S/c1-3-26-15(13-32-22-25-24-19(31-22)16-11-8-12-30-16)17(20(27)29-4-2)18(23-21(26)28)14-9-6-5-7-10-14/h5-12,18H,3-4,13H2,1-2H3,(H,23,28) |
InChI Key |
JZQBVCNPTHNXCB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(NC1=O)C2=CC=CC=C2)C(=O)OCC)CSC3=NN=C(O3)C4=CC=CO4 |
Origin of Product |
United States |
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